molecular formula C18H16IN3O3S B11104342 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide

Cat. No.: B11104342
M. Wt: 481.3 g/mol
InChI Key: NHTCYHCFTRSCCI-UHFFFAOYSA-N
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Description

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-IODOBENZAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a dimethoxyphenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-IODOBENZAMIDE typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones. The dimethoxyphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, followed by iodination of the benzamide moiety using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions: N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-IODOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Azides or nitriles.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-IODOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the iodinated benzamide moiety can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-IODOBENZAMIDE is unique due to the presence of the thiadiazole ring and the iodinated benzamide moiety, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H16IN3O3S

Molecular Weight

481.3 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-iodobenzamide

InChI

InChI=1S/C18H16IN3O3S/c1-24-14-7-6-11(8-15(14)25-2)9-16-21-22-18(26-16)20-17(23)12-4-3-5-13(19)10-12/h3-8,10H,9H2,1-2H3,(H,20,22,23)

InChI Key

NHTCYHCFTRSCCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)I)OC

Origin of Product

United States

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